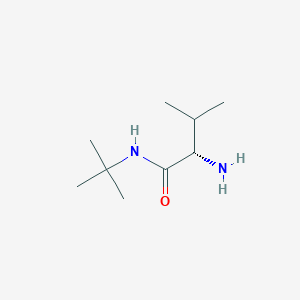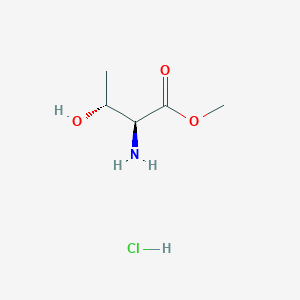
L-Leucinamide hydrochloride
描述
L-亮氨酸酰胺(盐酸盐)是必需氨基酸亮氨酸的衍生物。它常用于肽合成,分子式为C6H15ClN2O。 该化合物以其在刺激蛋白质合成中的作用而闻名,并在各个科学领域都有应用 .
准备方法
合成路线和反应条件
L-亮氨酸酰胺(盐酸盐)可以通过亮氨酸与氨反应,然后加入盐酸形成盐酸盐来合成。 该反应通常使用甲醇作为溶剂,并使用氢氧化钾来中和溶液 .
工业生产方法
L-亮氨酸酰胺(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和控制反应条件,以确保最终产品的稳定性和质量 .
化学反应分析
反应类型
L-亮氨酸酰胺(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将其还原回其碱性形式。
取代: 它可以发生取代反应,特别是在肽合成中.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及甲醇和水等各种溶剂 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生氧化物,而取代反应通常导致修饰的肽 .
科学研究应用
作用机制
L-亮氨酸酰胺(盐酸盐)通过充当营养信号来刺激蛋白质合成而发挥其作用。 它与雷帕霉素靶蛋白 (mTOR) 通路等分子靶标相互作用,该通路对于调节细胞生长和代谢至关重要 . 此外,它已被证明通过减弱炎症反应而具有抗炎特性 .
相似化合物的比较
属性
IUPAC Name |
(2S)-2-amino-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSRRBIXFUMOU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-61-2 | |
| Record name | Leucinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?
A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.
Q2: Can microorganisms utilize this compound as a source of leucine?
A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















